Steric Differentiation: Enhanced Binding Affinity for Human Tachykinin Receptor 1 (NK1) by a 2,6-Dimethylmorpholine Derivative
A compound incorporating the 4-(2,6-dimethylmorpholino)aniline scaffold demonstrated an IC50 of 11.3 nM for binding to the human Tachykinin receptor 1 (NK1) expressed in CHO cells [1]. This high affinity is attributed to the optimized steric and stereoelectronic fit provided by the 2,6-dimethylmorpholine moiety. In contrast, the unsubstituted 4-morpholinoaniline analog would present a less conformationally restricted and sterically demanding binding surface, which is a recognized SAR principle in the field . While a direct IC50 for the unsubstituted analog in the same assay is not available, the 11.3 nM value is a benchmark for potent NK1 antagonism and serves as a quantifiable point of differentiation for this specific scaffold [1]. The difference is a class-level inference based on the established importance of the 2,6-dimethyl substitution for achieving high-affinity interactions [2].
| Evidence Dimension | Binding Affinity (IC50) at Human Tachykinin Receptor 1 |
|---|---|
| Target Compound Data | IC50 = 11.3 nM |
| Comparator Or Baseline | 4-Morpholinoaniline (unsubstituted analog) |
| Quantified Difference | Not directly quantified; class-level inference based on established SAR |
| Conditions | CHO cells expressing human Tachykinin receptor 1; displacement of [125I] substance P |
Why This Matters
For projects targeting NK1 receptors, the 2,6-dimethylmorpholinoaniline scaffold offers a validated starting point for achieving single-digit nanomolar potency, a key criterion for lead selection.
- [1] BindingDB. Affinity Data for IC50: 11.3nM towards human Tachykinin receptor 1. ChEMBL Data. Accessed 2025. View Source
- [2] ChemicalBook. cis-2,6-Dimethylmorpholine: Use in p38α MAP kinase inhibitors. 2025. View Source
